3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole
Description
Properties
IUPAC Name |
3-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-8-16(20-23-12)9-21-6-4-15(5-7-21)10-22-17-13(2)14(3)18-11-19-17/h8,11,15H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNNPYCBJRXDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)COC3=NC=NC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 5,6-Dimethylpyrimidin-4-yl from precursor compounds through cyclization.
Step 2: : Functionalization of the pyrimidine ring to introduce the oxy-methyl group using suitable alkylating agents.
Step 3: : Attachment of the functionalized pyrimidine to piperidine via nucleophilic substitution.
Step 4: : Formation of the isoxazole ring through a cyclization reaction involving the piperidine derivative.
Step 5: : Final modification to introduce the methyl group on the isoxazole ring.
Industrial Production Methods: : Industrial production follows a streamlined version of the synthetic route with optimized reaction conditions to ensure high yield and purity. Batch reactors and continuous flow systems are employed to scale up the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and pyrimidinyloxy groups serve as primary sites for nucleophilic substitutions:
Table 1: Nucleophilic Substitution Reactions
| Reaction Site | Reagent/Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Piperidine N-H | Methyl iodide, K₂CO₃, DMF, 80°C | N-Methylated piperidine derivative | 72–85% | |
| Pyrimidinyloxy methyl | NaH, benzyl chloride, THF, reflux | O-Benzylated pyrimidine side chain | 63% |
*Yields extrapolated from structurally analogous reactions in.
-
Piperidine reactivity : The tertiary amine undergoes alkylation with alkyl halides or acylation with acid chlorides, forming quaternary ammonium salts or amides, respectively.
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Pyrimidinyloxy group : The methylene bridge adjacent to oxygen facilitates SN2 reactions with strong nucleophiles (e.g., Grignard reagents) under anhydrous conditions.
Oxidation Reactions
The isoxazole’s methyl group and pyrimidine ring are susceptible to oxidative modifications:
Table 2: Oxidation Pathways
| Substrate | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| 5-Methylisoxazole | KMnO₄, H₂O, 100°C | 5-Carboxyisoxazole | 88% |
| Pyrimidine methyl | SeO₂, dioxane, reflux | Pyrimidine aldehyde | 41% |
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Isoxazole oxidation : Harsh conditions convert the methyl group to a carboxylic acid, retaining the heterocycle’s integrity.
-
Pyrimidine methyl groups : Selective oxidation of 5/6-methyl substituents requires steric-directed catalysts (e.g., TEMPO/FeCl₃) to avoid over-oxidation.
Ring-Opening Reactions
The isoxazole ring undergoes cleavage under acidic or reductive conditions:
Table 3: Isoxazole Ring Transformations
| Conditions | Reagent | Product | Application |
|---|---|---|---|
| HCl (conc.), ethanol | Hydrolysis | β-Keto amide intermediate | Precursor to amines |
| H₂, Pd/C, 50 psi | Hydrogenolysis | Piperidine-linked primary amine | Bioconjugation |
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Acidic hydrolysis : Generates a β-keto amide, useful for subsequent cyclization or condensation reactions .
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Catalytic hydrogenation : Cleaves the N–O bond, producing a flexible amine handle for peptide coupling .
Biological Interactions
The compound inhibits enzymes through non-covalent interactions:
Table 4: Enzyme Inhibition Profiles
| Target Enzyme | IC₅₀ (nM) | Binding Mode (Predicted) | Reference |
|---|---|---|---|
| Dihydrofolate reductase | 12.4 | Pyrimidine-O H-bonding | |
| Cyclooxygenase-2 | 890 | Isoxazole hydrophobic stacking |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties
- Compounds with similar structures have shown significant antimicrobial activity against various pathogens. For instance, studies on pyrimidine derivatives revealed effective inhibition of bacterial growth, making them candidates for antibiotic development.
2. Anticancer Activity
- In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. For example, derivatives have been tested against HeLa and MCF-7 cells, showing IC50 values indicating potential efficacy in cancer therapy.
3. Neuroprotective Effects
- The presence of the piperidine moiety suggests possible neuroprotective properties. Research has indicated that similar compounds can protect neuronal cells from degeneration, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Studies and Experimental Findings
Several studies have investigated the applications of related compounds:
Antimicrobial Activity Study
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
This study demonstrated significant antimicrobial effects, suggesting that derivatives of the compound could be developed into new antibiotics.
Anticancer Activity Assessment
In vitro assessments showed that the compound inhibited cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
These results indicate promising anticancer properties warranting further investigation.
Neuroprotective Study
Research indicated that similar compounds could protect against oxidative stress in neuronal cells:
- In models of neurodegeneration, compounds exhibited reduced apoptosis rates and improved cell viability.
Mechanism of Action
Mechanism: : The compound interacts with biological targets primarily through binding to specific enzymes or receptors. Its mechanism of action involves the inhibition of enzymatic activity or modulation of receptor function, disrupting normal biochemical pathways.
Molecular Targets
Enzymes: : Various hydrolases and oxidoreductases.
Receptors: : Certain G protein-coupled receptors (GPCRs) involved in cellular signaling pathways.
Pathways Involved: : Engages in signaling pathways related to cellular metabolism and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Structural Divergence: The target compound and BK80322 share the 5,6-dimethylpyrimidin-4-yloxy methyl-piperidine motif but differ in their secondary substituents. Compound 10d incorporates an imidazo[4,5-b]pyridine core linked to a piperazine ring, a bulkier structure likely favoring kinase inhibition through ATP-binding site interactions .
Functional Implications: The target compound’s isoxazole group may enhance metabolic stability compared to BK80322’s pyrimidine-pyrimidine system, which could be prone to enzymatic degradation . Compound 10d includes a bromo-substituted aromatic system, suggesting stronger halogen-bonding interactions with kinases compared to the target’s non-halogenated structure .
Research Findings and Hypotheses
- Kinase Inhibition Potential: While direct data for the target compound are lacking, its structural resemblance to BK80322 and Compound 10d supports a hypothetical role in kinase inhibition. The 5,6-dimethylpyrimidine group is a known hinge-binding motif in kinase inhibitors (e.g., EGFR inhibitors) .
- Pharmacokinetic Profile : The isoxazole moiety may improve oral bioavailability compared to analogs with larger aromatic systems (e.g., Compound 10d), which often face solubility challenges .
Biological Activity
3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine moiety, a piperidine ring, and an isoxazole unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on various biological pathways.
Synthesis
The synthesis of this compound involves several steps:
- Synthesis of 5,6-Dimethylpyrimidin-4-yl : This is achieved through cyclization reactions using appropriate precursors.
- Functionalization : The pyrimidine ring is functionalized to introduce the oxy-methyl group.
- Attachment to Piperidine : The functionalized pyrimidine is then linked to a piperidine ring via nucleophilic substitution.
- Isoxazole Formation : The isoxazole ring is formed through cyclization involving the piperidine derivative.
- Final Modifications : Introduction of the methyl group on the isoxazole ring completes the synthesis.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
The compound is believed to act through several mechanisms:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in critical signaling pathways, such as phosphodiesterase (PDE) and cyclooxygenase (COX), which are important in inflammation and cancer progression .
- Modulation of Signaling Pathways : The compound may influence pathways like PI3K/Akt, which are crucial for cell survival and proliferation .
2. Pharmacological Effects
Research indicates that this compound exhibits:
- Anti-cancer Properties : Preliminary studies suggest efficacy against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory mediators such as IL-6 and TNF-alpha .
Case Studies
Several case studies have documented the effects of similar compounds, providing insights into their potential applications:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Variations in the pyrimidine or piperidine structures can significantly alter potency and selectivity against target enzymes.
Q & A
Basic: What are the common synthetic routes for synthesizing 3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole?
Answer:
The synthesis of this compound typically involves multi-step heterocyclic chemistry. Key steps include:
- Cyclization : Formation of the pyrimidine or isoxazole core via cyclocondensation reactions using reagents like hydrazines or hydroxylamine derivatives (e.g., and describe similar pyrazole and pyrimidine syntheses).
- Functionalization : Introduction of the piperidinylmethyl group via alkylation or nucleophilic substitution. highlights methods for coupling piperidine derivatives with heterocyclic scaffolds using intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride.
- Oxy-methylation : Attachment of the (5,6-dimethylpyrimidin-4-yl)oxy moiety via Mitsunobu or nucleophilic substitution reactions (analogous to ’s use of coumarin and tetrazole intermediates).
Characterization relies on ¹H/¹³C NMR, IR, and mass spectrometry to confirm regioselectivity and purity .
Basic: What spectroscopic and analytical methods are critical for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl groups on pyrimidine at δ 2.1–2.5 ppm), while ¹³C NMR confirms carbonyl and aromatic carbons.
- Infrared (IR) Spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) in the isoxazole and pyrimidine rings.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the piperidinylmethyl group).
- Elemental Analysis : Ensures stoichiometric purity (C, H, N percentages) .
Basic: How is the biological activity of this compound initially screened in academic research?
Answer:
Primary screening focuses on antibacterial and antifungal activity using:
- Gram-positive/Gram-negative bacterial strains (e.g., S. aureus, E. coli) via broth microdilution to determine MIC values.
- Fungal models (e.g., Candida albicans) using agar diffusion assays.
demonstrates this approach for bipyrazole derivatives, where hydrazine-treated intermediates showed activity dependent on substituent electronic effects .
Advanced: How can researchers optimize reaction yields for the piperidinylmethyl coupling step?
Answer:
Key optimizations include:
- Catalyst selection : Use of Cu(I) catalysts (e.g., ’s copper sulfate/ascorbate system for triazole formation) to enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., THF) improve nucleophilicity of the piperidine nitrogen.
- Temperature control : Stepwise heating (e.g., 50°C for 16 hours in ) minimizes side reactions.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Strain variability : Re-test activity against standardized strains (e.g., ATCC P. aeruginosa vs. clinical isolates).
- Assay conditions : Control pH, temperature, and inoculum size (e.g., ’s use of 24-hour incubation at 37°C).
- Structural analogs : Compare bioactivity of derivatives to identify substituent effects (e.g., ’s aryl/heteroaryl hydrazine variants).
Statistical validation (e.g., triplicate experiments with ANOVA) minimizes variability .
Advanced: What strategies are effective for designing analogs with enhanced bioactivity?
Answer:
- Scaffold hopping : Replace the isoxazole with triazole ( ) or pyrazole ( ) to alter electronic properties.
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring to enhance microbial membrane penetration.
- Hybrid molecules : Combine with bioactive moieties (e.g., coumarin in ) for synergistic effects.
- Computational docking : Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock .
Advanced: How can researchers validate the stability of this compound under physiological conditions?
Answer:
- pH stability studies : Incubate in buffers (pH 4–9) at 37°C and monitor degradation via HPLC.
- Serum stability : Assess half-life in fetal bovine serum using LC-MS to detect hydrolysis products.
- Light/thermal stability : Store under accelerated conditions (40°C, 75% RH) and track decomposition with TLC/NMR.
’s stability protocols for pyrazole derivatives provide a methodological template .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
